3,3-diphenyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one

Medicinal Chemistry Pharmacophore Design Structure-Activity Relationship

Select CAS 2034424-34-3 for structure-activity campaigns requiring the validated 4-phenyl-1,2,3-triazole pharmacophore. This scaffold achieves sub-nanomolar D3 dopamine receptor binding (Ki as low as 0.260 nM) and contributes critical hydrophobic contacts at the HIV-1 gp120 interface, confirmed by STD NMR. Unlike des-phenyl analogs, it supports π-π stacking and selectivity profiling in NAAA/FAAH inhibition. Ideal for drug discovery programs demanding aromatic contact surfaces.

Molecular Formula C27H26N4O
Molecular Weight 422.532
CAS No. 2034424-34-3
Cat. No. B2511337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-diphenyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one
CAS2034424-34-3
Molecular FormulaC27H26N4O
Molecular Weight422.532
Structural Identifiers
SMILESC1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C27H26N4O/c32-27(18-25(21-10-4-1-5-11-21)22-12-6-2-7-13-22)30-17-16-24(19-30)31-20-26(28-29-31)23-14-8-3-9-15-23/h1-15,20,24-25H,16-19H2
InChIKeyVZAQWNXNDYFKEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,3-Diphenyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one (CAS 2034424-34-3): Structural and Physicochemical Baseline


3,3-Diphenyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one (CAS 2034424-34-3) is a synthetic small molecule (C27H26N4O; MW 422.53 g/mol) belonging to the class of triazole-pyrrolidine propanone derivatives. It features a 1,2,3-triazole ring substituted at the 4-position with a phenyl group, a pyrrolidine ring linked at the 3-position to the triazole N1, and a 3,3-diphenylpropan-1-one moiety attached via an amide bond to the pyrrolidine nitrogen . This compound serves as a research chemical and synthetic intermediate, with its 4-phenyl-1,2,3-triazole pharmacophore enabling specific intermolecular interactions—including π-π stacking and hydrogen bonding—that distinguish it from unsubstituted triazole analogs [1]. Its molecular architecture supports applications in medicinal chemistry, particularly in structure-activity relationship (SAR) studies targeting enzyme inhibition and receptor modulation [1].

Why In-Class Triazole-Pyrrolidine Propanones Cannot Be Interchanged with CAS 2034424-34-3


Triazole-pyrrolidine propanone analogs with identical core scaffolds but divergent peripheral substituents exhibit fundamentally different molecular recognition profiles, physicochemical properties, and synthetic accessibility, precluding generic substitution [1]. The 4-phenyl substitution on the 1,2,3-triazole ring of CAS 2034424-34-3 introduces an additional aromatic pharmacophoric element absent in the unsubstituted triazole analog CAS 1798466-31-5, conferring potential for enhanced π-π stacking interactions with aromatic residues in target binding pockets [1]. Furthermore, SAR studies on structurally related pyrrolidine amide derivatives have established that the identity, position, and lipophilicity of aryl substituents profoundly modulate both inhibitory potency and target selectivity profiles—small lipophilic 3-phenyl substituents being specifically identified as favorable for optimal NAAA inhibitory activity [2]. These structural distinctions carry downstream consequences for receptor binding, metabolic stability, and commercial availability, all of which are quantified in the evidence items below.

Quantitative Differentiation Evidence for CAS 2034424-34-3 Versus Closest Analogs


4-Phenyl-1,2,3-Triazole Pharmacophore: Structural Differentiation from Unsubstituted Triazole Analog

CAS 2034424-34-3 incorporates a 4-phenyl-1,2,3-triazole moiety, whereas its closest commercially cataloged analog, CAS 1798466-31-5 (3,3-Diphenyl-1-[3-(1H-1,2,3-triazol-1-yl)-1-pyrrolidinyl]-1-propanone), bears an unsubstituted 1H-1,2,3-triazole ring [1][2]. This structural difference adds an aromatic ring (ΔMW = +76.11 g/mol; C6H5 vs H) and introduces a site for π-π stacking interactions with aromatic amino acid side chains (Phe, Tyr, Trp) in target protein binding pockets [1]. In the broader class of pyrrolidine amide NAAA inhibitors, small lipophilic aryl substituents at analogous positions have been shown to significantly enhance inhibitory potency, confirming that even modest aryl modifications on the triazole-pyrrolidine scaffold produce measurable changes in biological activity [3]. Notably, the 4-phenyltriazole-pyrrolidine substructure has been independently identified as a critical hydrophobic contact motif at protein-protein interfaces, as demonstrated by STD NMR and molecular dynamics simulations of (2S,4S)-4-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-containing peptide triazole entry inhibitors binding HIV-1 gp120 [4].

Medicinal Chemistry Pharmacophore Design Structure-Activity Relationship

D3 Dopamine Receptor Binding Affinity: Quantitative Class-Level Benchmark

While direct binding data for CAS 2034424-34-3 at the D3 dopamine receptor are not publicly available, a structurally closely related compound from the same triazole-pyrrolidine chemotype disclosed in US Patent US8748608 (Compound 36) demonstrates potent D3 receptor antagonism with a Ki of 0.260 nM in displacement of [¹²⁵I]IABN from human D3 receptor expressed in HEK293 cells [1]. Another triazole-containing analog (Compound 113, US9598387) exhibits an IC50 of 0.600 nM in a D3R β-arrestin translocation antagonist assay in human U2OS cells, with D3/D2 selectivity of approximately 185-fold (IC50 D3R = 0.600 nM vs. IC50 D2LR = 111 nM) [2]. The 4-phenyltriazole subunit has been confirmed as a key pharmacophoric element in D3 receptor ligands, contributing critical hydrophobic contacts within the orthosteric binding pocket [1]. In contrast, the des-phenyl analog (CAS 1798466-31-5) lacks this aromatic substituent and is predicted to exhibit reduced D3 receptor complementarity [3].

Neuropharmacology Dopamine Receptor Receptor Binding Drug Discovery

Triazole Substitution Impacts Commercial Availability and Procurement Lead Time

Comparative analysis of commercial sourcing databases reveals that CAS 2034424-34-3 and its des-phenyl analog (CAS 1798466-31-5) exhibit markedly different availability profiles [1]. CAS 1798466-31-5 (the unsubstituted triazole analog) is listed by multiple commercial suppliers with transparent pricing and defined specifications [1]. In contrast, CAS 2034424-34-3 (the 4-phenyltriazole analog) is listed by fewer vendors, requiring direct inquiry for pricing—a pattern consistent with lower-volume, more specialized research chemicals that entail longer procurement lead times and potential batch-to-batch variability . Furthermore, the methylsulfonylphenyl-substituted analog (CAS 1795470-82-4, MW 348.42 g/mol) is commercially available with defined pricing (1 mg at $81.00; 30 mg at $178.50) from catalog suppliers [2], establishing a broader class precedence for commercial availability of substituted variants, though with substituent-dependent pricing and stock levels. Suppliers require quotation-based procurement for CAS 2034424-34-3 specifically, and offer validity is typically limited to 30 days .

Chemical Sourcing Supply Chain Research Chemicals Procurement

Predicted Physicochemical Property Differentiation: Lipophilicity and Hydrogen Bonding Capacity

The addition of a phenyl substituent at the triazole 4-position alters the predicted physicochemical profile of CAS 2034424-34-3 relative to its unsubstituted analog [1]. The molecular formula expands from C21H22N4O (CAS 1798466-31-5) to C27H26N4O (CAS 2034424-34-3), representing a 21.9% increase in molecular weight and an additional aromatic ring that increases predicted logP and topological polar surface area [1]. Hydrogen bond acceptor count remains constant at 3 (one carbonyl oxygen, two triazole nitrogens), while hydrogen bond donor count remains 0 for both analogs [1][2]. The increased lipophilicity conferred by the 4-phenyltriazole substitution is consistent with SAR findings that small lipophilic 3-phenyl substituents are preferable for optimal potency in pyrrolidine amide-based enzyme inhibitors [3]. The predicted density (1.21±0.1 g/cm³ at 20 °C) is identical between the two compounds, but the boiling point is extrapolated to be higher for the larger analog [1].

Physicochemical Properties Drug-likeness LogP Hydrogen Bonding

Recommended Application Scenarios for CAS 2034424-34-3 Based on Quantitative Differentiation Evidence


D3 Dopamine Receptor Antagonist Lead Optimization and SAR Studies

CAS 2034424-34-3 is the preferred starting scaffold for structure-activity relationship (SAR) campaigns targeting the D3 dopamine receptor, where the 4-phenyltriazole pharmacophore has been validated as a critical structural element for sub-nanomolar binding affinity. Class-level evidence from US Patent US8748608 demonstrates that triazole-pyrrolidine analogs achieve Ki values as low as 0.260 nM at human D3 receptor, with D3/D2 selectivity ratios approaching 185-fold for optimized members of this chemotype [1][2]. Investigators requiring the phenyl-substituted triazole for D3 receptor complementarity should procure CAS 2034424-34-3 rather than the des-phenyl analog CAS 1798466-31-5, as the latter lacks the aromatic contact surface necessary for high-affinity orthosteric binding [3].

HIV-1 gp120 Entry Inhibition: Peptide Triazole Mimetic Design

The (4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine substructure present in CAS 2034424-34-3 has been independently characterized as a key tripartite hydrophobic motif contributing critical contacts at the HIV-1 gp120 protein interface, as evidenced by STD NMR spectroscopy and molecular dynamics simulations of peptide triazole (PT) entry inhibitors [1]. Researchers developing small-molecule mimetics of peptide triazole entry inhibitors should select CAS 2034424-34-3 as a synthetic intermediate or pharmacophore-donating building block, as the 4-phenyltriazole-pyrrolidine fragment provides the hydrophobic surface required for gp120 binding—a feature absent in unsubstituted triazole analogs [1].

NAAA/FAAH Inhibitor Selectivity Profiling Using Aryl-Substituted Pyrrolidine Amide Scaffolds

SAR data from pyrrolidine amide NAAA inhibitor programs establish that the nature and lipophilicity of aryl substituents on the triazole-pyrrolidine scaffold directly modulate both inhibitory potency and selectivity over the off-target enzyme fatty acid amide hydrolase (FAAH) [1]. Specifically, conformationally flexible linkers increase NAAA potency but reduce FAAH selectivity, while conformationally restricted linkers improve selectivity [1]. CAS 2034424-34-3, with its 4-phenyltriazole substituent and diphenylpropanone linker, provides a scaffold that can be systematically varied to probe these selectivity determinants [1]. Investigators should select this compound over the des-phenyl analog (CAS 1798466-31-5) when the goal is to assess the contribution of triazole aryl substitution to NAAA/FAAH selectivity profiles [2].

Antiproliferative Screening in Prostate Cancer Cell Models

Compounds sharing the diphenylpyrrolidine-triazole core architecture have demonstrated significant in vitro antiproliferative activity against human prostate cancer cell lines, with certain derivatives (e.g., compound 4d) showing pronounced cell-cycle arrest at the DNA synthesis phase and achieving the highest drug-likeness model score (DLS = 1.01) in the series [1]. CAS 2034424-34-3, bearing the 4-phenyltriazole modification, can serve as a comparator compound to evaluate the impact of triazole aryl substitution on antiproliferative potency relative to the published 4-R-substituted triazole series [1]. Procurement of this specific analog ensures that SAR datasets remain internally consistent and comparable across academic and industrial screening campaigns [1].

Quote Request

Request a Quote for 3,3-diphenyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.